molecular formula C16H32O2 B1346103 2-Ethylhexyl 2-ethylhexanoate CAS No. 7425-14-1

2-Ethylhexyl 2-ethylhexanoate

Cat. No. B1346103
CAS RN: 7425-14-1
M. Wt: 256.42 g/mol
InChI Key: OUCGJMIVSYHBEC-UHFFFAOYSA-N
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Description

2-Ethylhexyl 2-ethylhexanoate is an organic compound that is widely used in various industries . It is a colorless viscous oil and is supplied as a racemic mixture . It is an ester of cetyl alcohol and 2-ethylhexanoic acid . It is present in cosmetic products as a skin conditioning agent and emollient .


Synthesis Analysis

2-Ethylhexyl 2-ethylhexanoate is produced industrially from propylene, which is hydroformylated to give butyraldehyde . Aldol condensation of the aldehyde gives 2-ethylhexenal, which is hydrogenated to 2-ethylhexanal . Oxidation of this aldehyde gives the carboxylic acid . A direct esterification reaction for the synthesis of 2-ethylhexyl-2-ethylhexanoate from 2-ethylhexanoic acid and 2-ethyl-1-hexanol in n-hexane as solvent has been carried out .


Molecular Structure Analysis

The molecular formula of 2-Ethylhexyl 2-ethylhexanoate is C16H32O2 . It has an average mass of 256.424 Da and a monoisotopic mass of 256.240234 Da .


Chemical Reactions Analysis

2-Ethylhexyl 2-ethylhexanoate forms compounds with metal cations that have stoichiometry as metal acetates . These ethylhexanoate complexes are used in organic and industrial chemical synthesis . They function as catalysts in polymerizations as well as for oxidation reactions as "oil drying agents" .


Physical And Chemical Properties Analysis

2-Ethylhexyl 2-ethylhexanoate has a density of 0.9±0.1 g/cm3 . It has a boiling point of 288.3±8.0 °C at 760 mmHg . The compound has a flash point of 137.1±5.4 °C . It is insoluble in water but soluble in ethyl ether .

Scientific Research Applications

Environmental and Health Implications

  • Toxicity and Exposure Risk : Studies have identified DEHP and its metabolites as endocrine disruptors, potentially affecting reproductive health and posing risks to children’s development and metabolism. The toxicological profiles of these compounds suggest moderate toxicity but significant concerns due to widespread environmental presence and potential for bioaccumulation. Research indicates that DEHP may influence liver and energy metabolism, lead to teratogenic effects, and affect male reproductive organs, among other health concerns (Latini, Verrotti, & De Felice, 2004); (Wams, 1987).

  • Environmental Contamination and Persistence : The environmental fate of phthalates, including DEHP, highlights their persistence and ubiquity. These compounds are resistant to degradation under anaerobic conditions, leading to prolonged environmental presence. Their leaching from plastic products contributes to widespread environmental and human exposure, with implications for soil, water, and air quality (Wams, 1987).

  • Human Exposure and Risk Assessment : Exposure to DEHP and related phthalates occurs through various pathways, including consumption of contaminated food and use of medical devices and other products containing these chemicals. Risk assessments suggest that current exposure levels are generally below tolerable daily intake values for food and water. However, specific populations, such as patients in medical settings, may experience higher exposure levels, raising concerns about the potential for adverse health effects (Erythropel et al., 2014).

Safety And Hazards

2-Ethylhexyl 2-ethylhexanoate is suspected of damaging the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is also recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental release, it is advised to remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-ethylhexyl 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-5-9-11-14(7-3)13-18-16(17)15(8-4)12-10-6-2/h14-15H,5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCGJMIVSYHBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052478
Record name 2-Ethylhexyl 2-ethylhexanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester
Source EPA Chemicals under the TSCA
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Product Name

2-Ethylhexyl 2-ethylhexanoate

CAS RN

7425-14-1
Record name 2-Ethylhexyl 2-ethylhexanoate
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Record name 2-Ethylhexyl-2-ethylhexanoate
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Record name Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester
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Record name 2-Ethylhexyl 2-ethylhexanoate
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Record name 2-ethylhexyl 2-ethylhexanoate
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Record name ETHYLHEXYL ETHYLHEXANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/430RJA6715
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

144 g (1 mol) of 2-ethylhexanoic acid and 143 g (1.1 mol) of 2-ethylhexanol were fed to a four-necked flask equipped with a stirrer, a thermometer and a water separator having a condenser tube, and the mixture was heated to 200° C. under reduced pressure in the presence of a tetraisopropyl titanate catalyst. Esterification reaction was carried out for about 9 hours while removing the formed water by the water separator. After the reaction, the excess 2-ethylhexanol was distilled off, and the product was neutralized with excess sodium hydroxide and then washed with water to neutrality. The product was then treated with activated carbon (0.3 wt. % relative to the starting materials fed) at 90° C., and was then filtered, giving 246 g of (2-ethylhexyl) 2-ethylhexanoate, which was then dehydrated for 5 hours at a temperature of 100° C. and a reduced pressure of 13.3 MPa. The resulting ester had a total acid number of 0.01 mgKOH/g, a water content of 11 ppm, a kinematic viscosity of 2.7 mm2/s (40° C.) and 1.1 mm2/s (100° C.), a volume resistivity of 3.0×1013 Ω·cm, and a two-layer separation temperature of −24° C.
Quantity
144 g
Type
reactant
Reaction Step One
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143 g
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reactant
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0 (± 1) mol
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Reaction Step Two
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
A Daneshfar, HS Ghaziaskar, L Shiri, MH Manafi… - Biochemical …, 2007 - Elsevier
… 2-Ethylhexyl-2-ethylhexanoate has been used in cosmetic or pharmaceutical preparations … The ester, 2-ethylhexyl-2-ethylhexanoate, was continuously synthesized with 100% selectivity …
Number of citations: 20 www.sciencedirect.com
M Fiume, B Heldreth, WF Bergfeld… - … journal of toxicology, 2015 - journals.sagepub.com
The Cosmetic Ingredient Review (CIR) Expert Panel (Panel) assessed the safety of 16 alkyl ethylhexanoates for use in cosmetics, concluding that these ingredients are safe in cosmetic …
Number of citations: 4 journals.sagepub.com
HS Sajjadizade, HS Ghaziaskar - 2013 - sid.ir
SID.ir | SYNTHESIS OF 2-ETHYLHEXYL 2-ETHYLHEXANOATE AS A SAMPLE OF HEAVY ESTERIN CONTINUOUS AND BATCH REACTORS SID.ir New Version www.SID.ir Home …
Number of citations: 2 www.sid.ir
L Zhao, Y Wang, H An, X Zhao… - Journal of Chemical …, 2018 - Wiley Online Library
… with 2-EHO to produce 2-ethylhexyl-2-ethylhexanoate (G). 2-Ethylhexanal can also convert to 2-ethylhexyl-2-ethylhexanoate by the Tishchenko reaction. 2-Ethylhexyl-2-ethylhexanoate …
Number of citations: 6 onlinelibrary.wiley.com
H TAŞKIN - Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 2013 - notulaebotanicae.ro
… 1-Octadecanol; cyclooctylalcohol; trans-2-undecen-1-ol; butanoic acid, butyl ester (CAS); carbamic acid, methyl ester; 2-ethylhexyl2-ethylhexanoate; phthalic acid, decyl isobutyl ester; 2,…
Number of citations: 31 notulaebotanicae.ro
HS Ghaziaskar, A Daneshfar, L Calvo - Green Chemistry, 2006 - pubs.rsc.org
… The aim of this work has been to investigate the synthesis of 2-ethylhexyl 2-ethylhexanoate (2E2E) from the esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol in the presence …
Number of citations: 25 pubs.rsc.org
MC Montiel, F Máximo… - Engineering in Life …, 2019 - Wiley Online Library
… Futhermore, 2-ethylhexyl 2-ethylhexanoate production via chemical esterification requires very severe reaction conditions and efforts have been conducted to develop alternative …
Number of citations: 14 onlinelibrary.wiley.com
MC Montiel, M Asensi, S Gimeno-Martos, F Máximo… - Materials, 2021 - mdpi.com
Biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate is described in this work for the first time. This branched-chain ester is suitable for use at low temperatures in numerous …
Number of citations: 1 www.mdpi.com
L Zhao, Y Wang, H An, X Zhao, Y Wang - Catalysis Communications, 2018 - Elsevier
… In fact, 2-ethylhexylbutyrate, 2-ethylhexyl-2-ethylhexanoate and other byproducts increased by consuming some of 2-EHO, leading to the decrease in the yield of 2-EHO. Therefore, the …
Number of citations: 13 www.sciencedirect.com
F Longobardi, L Tedone, G Casiello, D Sacco… - Yayın No, 2010 - researchgate.net
… , 2, 5-Cyclohexadiene-1, 4-dione, 2, 6-bis (1, 1-dimethylethyl)-, 2Ethylhexyl 2-ethylhexanoate, Heptane, 2, 6-dimethyl-, 1, 3, 7-Octatriene, 3, 7-dimethyl-, n-… 2-Ethylhexyl 2-ethylhexanoate …
Number of citations: 0 www.researchgate.net

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